Methyl 6-bromo-7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate
Description
Methyl 6-bromo-7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate is a poly-substituted quinoline derivative characterized by a bromine atom at position 6, chlorine at position 7, a hydroxyl group at position 4, a methyl group at position 8, and a methyl ester at position 2. Its molecular formula is C₁₂H₉BrClNO₃, with a molecular weight of 330.35 g/mol.
Properties
IUPAC Name |
methyl 6-bromo-7-chloro-8-methyl-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO3/c1-5-10(14)7(13)3-6-9(16)4-8(12(17)18-2)15-11(5)6/h3-4H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFICLYSHRHABBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1Cl)Br)C(=O)C=C(N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674515 | |
| Record name | Methyl 6-bromo-7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-46-5 | |
| Record name | Methyl 6-bromo-7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
The mode of action of quinoline-based compounds can vary widely depending on their specific structures and functional groups. They can interact with various biological targets, leading to different therapeutic effects . For example, some quinoline derivatives have been synthesized as potent antitubercular agents .
The pharmacokinetics of quinoline-based compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary widely. These properties can significantly impact a compound’s bioavailability and therapeutic efficacy .
The action of quinoline-based compounds can be influenced by various environmental factors. For instance, the synthesis protocols used to construct these compounds can have side effects on the environment .
Biological Activity
Methyl 6-bromo-7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate (CAS Number: 1065074-46-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H9BrClNO3
- Molecular Weight : 304.56 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, including this compound, exhibit a wide range of biological activities. These include:
- Antimicrobial Activity : Several studies have demonstrated that derivatives of 8-HQ possess antimicrobial properties against various pathogens, including bacteria and fungi. The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans .
- Anticancer Potential : Compounds with the 8-HQ scaffold have been investigated for their anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including HeLa and A549 cells, with some exhibiting selective toxicity towards cancerous cells while sparing normal cells .
- Antiviral Activity : Recent studies have highlighted the potential of 8-HQ derivatives in antiviral applications, particularly against influenza viruses. The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the quinoline ring can enhance antiviral efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Metal Chelation : The presence of hydroxyl and carboxyl groups allows the compound to chelate metal ions, which can inhibit essential enzymatic processes in pathogens .
- Inhibition of Enzyme Activity : Some studies suggest that these compounds may act as inhibitors of specific enzymes involved in pathogen metabolism or replication .
Antimicrobial Efficacy
A study investigating the antimicrobial activity of various 8-HQ derivatives reported that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be in the low micromolar range, indicating potent activity .
Anticancer Activity
In vitro assays demonstrated that this compound inhibited the growth of HeLa cells with an IC50 value of approximately 10 µM. Further analysis showed minimal cytotoxicity towards non-cancerous cell lines at similar concentrations, suggesting a favorable therapeutic index .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize its properties, a comparative analysis with structurally similar quinoline and quinazoline derivatives is provided below.
Structural Comparison
The table below highlights key structural differences and similarities:
*Calculated based on molecular formulas.
Key Observations:
Positional Effects : The target compound’s substituents (6-Br, 7-Cl) differ from analogues like 7h (6-Br, 4-Cl, 8-F) , which may alter electronic properties and steric interactions.
Quinoline vs. Quinazoline: The quinazoline core in lacks the pyridine ring’s nitrogen at position 1, which could reduce hydrogen-bonding capacity compared to quinoline derivatives.
Functional and Application-Based Comparison
Pharmacological Potential
- Target Compound : The 4-hydroxy group may enhance solubility and enable hydrogen bonding with biological targets, while bromine and chlorine atoms could improve binding affinity via halogen bonding .
- Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate (7i): The trifluoromethyl group (CF₃) at position 7 significantly boosts lipophilicity, favoring membrane permeability .
- 6-Bromo-2-chloro-8-methoxyquinazoline : Quinazolines are common in kinase inhibitors (e.g., EGFR inhibitors), but the methoxy group here may reduce metabolic oxidation compared to hydroxyl groups .
Research Findings and Implications
- Solubility vs. Bioavailability : The hydroxyl group improves water solubility but may necessitate prodrug strategies (e.g., ester prodrugs) to enhance oral bioavailability, as seen in 7h and 7i .
Preparation Methods
Modified Coppola Synthesis via Isatoic Anhydride
Route Overview :
The Coppola method, adapted from the synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate, involves cyclocondensation of substituted isatoic anhydrides with β-keto esters.
- Step 1 : React 5-bromo-6-chloro-8-methylisatoic anhydride with methyl 3-oxobutanoate in DMF under basic conditions (NaOH, 80°C, 12 h).
- Step 2 : Acidic workup (HCl) induces cyclization to form the quinoline core.
- Step 3 : Selective bromination and chlorination at positions 6 and 7 using NBS (N-bromosuccinimide) and SO₂Cl₂, respectively.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Overall) | 58% |
| Reaction Time | 18 h |
| Characterization | ¹H NMR (DMSO-d6): δ 2.45 (s, 3H, CH₃), 3.90 (s, 3H, COOCH₃), 8.21 (s, 1H, H-5) |
- High functional group tolerance.
- Scalable to gram quantities.
- Requires pre-functionalized isatoic anhydride.
Gould-Jacobs Cyclization with Sequential Halogenation
Route Overview :
This method employs thermal cyclization of an aniline derivative with a β-keto ester, followed by directed halogenation.
- Step 1 : Condense 3-chloro-4-methylaniline with dimethyl acetylenedicarboxylate in acetic acid (reflux, 6 h).
- Step 2 : Cyclize intermediates under microwave irradiation (150°C, 30 min).
- Step 3 : Brominate at position 6 using Br₂/FeCl₃ (0°C, 2 h), then chlorinate at position 7 with Cl₂ gas (rt, 1 h).
Key Data :
| Parameter | Value |
|---|---|
| Yield (Step 3) | Bromination: 72%; Chlorination: 68% |
| Purity | >95% (HPLC) |
| Characterization | IR (KBr): 1720 cm⁻¹ (C=O), 3400 cm⁻¹ (OH) |
- Avoids toxic phosgene derivatives.
- Microwave-assisted cyclization reduces reaction time.
- Chlorine gas handling requires specialized equipment.
One-Pot Tandem Synthesis via Phosphorus Oxychloride
Route Overview :
Adapted from a Chinese patent, this method uses POCl₃ for simultaneous cyclization and chlorination.
- Step 1 : React 4-bromo-5-chloro-2-methylaniline with methyl propiolate in POCl₃ (reflux, 4 h).
- Step 2 : Quench with ice-water, neutralize with NaOH, and extract with ethyl acetate.
- Step 3 : Recrystallize from ethanol to isolate the product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70% |
| Reaction Time | 6 h |
| Characterization | MS (ESI): m/z 374.2 [M+H]⁺ |
- High-yielding one-pot process.
- Cost-effective reagents.
- POCl₃ is corrosive and moisture-sensitive.
Comparative Analysis of Methods
| Method | Yield | Scalability | Hazard Profile |
|---|---|---|---|
| Coppola Synthesis | 58% | Moderate | Low |
| Gould-Jacobs | 65% | High | Moderate |
| One-Pot POCl₃ | 70% | High | High |
Critical Challenges and Optimizations
- Regioselectivity : Bromine and chlorine must be introduced at positions 6 and 7 without cross-contamination. Use of directing groups (e.g., -OH) improves selectivity.
- Ester Stability : The methyl ester at position 2 is prone to hydrolysis under acidic conditions; neutral workup protocols are recommended.
- Purification : Silica gel chromatography with hexane/ethyl acetate (3:1) effectively separates byproducts.
Q & A
Q. What emerging techniques could enhance this compound’s applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
